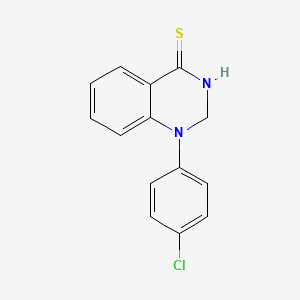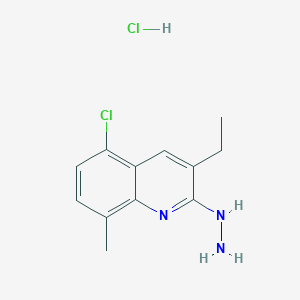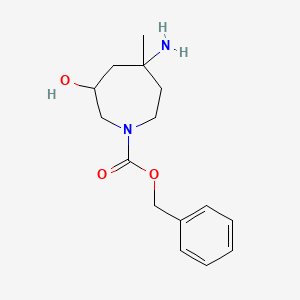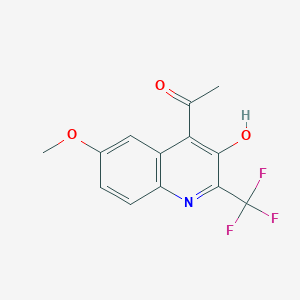![molecular formula C16H25NOSi B11845290 1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one CAS No. 138149-31-2](/img/structure/B11845290.png)
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one is a compound that belongs to the class of organosilicon compounds It features a seven-membered azepane ring with a benzyl(dimethyl)silyl group attached to the nitrogen atom and a ketone functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one typically involves the reaction of azepan-2-one with benzyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Azepan-2-one+Benzyl(dimethyl)silyl chlorideBase1-[Benzyl(dimethyl)silyl]methylazepan-2-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can yield carboxylic acids or aldehydes, depending on the conditions.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
属性
CAS 编号 |
138149-31-2 |
|---|---|
分子式 |
C16H25NOSi |
分子量 |
275.46 g/mol |
IUPAC 名称 |
1-[[benzyl(dimethyl)silyl]methyl]azepan-2-one |
InChI |
InChI=1S/C16H25NOSi/c1-19(2,13-15-9-5-3-6-10-15)14-17-12-8-4-7-11-16(17)18/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
InChI 键 |
SUFZZBATGBGLPQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC1=CC=CC=C1)CN2CCCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)


![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)

![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)


![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)

![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
